Cas no 195314-72-8 (tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate)

Tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate is a protected piperidine derivative featuring both a benzylamino and a Boc (tert-butoxycarbonyl) functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and medicinal chemistry applications. The Boc group provides stability and selective deprotection under mild acidic conditions, facilitating further functionalization. The benzylamino moiety enhances reactivity for subsequent modifications, such as reductive amination or nucleophilic substitutions. Its well-defined structure and high purity make it suitable for constructing complex molecules, including bioactive compounds and peptidomimetics. The compound is typically handled under inert conditions to preserve its integrity.
tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate structure
195314-72-8 structure
商品名:tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate
CAS番号:195314-72-8
MF:C18H28N2O2
メガワット:304.42712
MDL:MFCD06410625
CID:1056851
PubChem ID:21993764

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate
    • 1-BOC-4-[(BENZYLAMINO)METHYL]PIPERIDINE
    • tert-butyl 4-[(benzylamino)methyl]piperidine-1-carboxylate
    • AB24760
    • CTK8E1649
    • MolPort-003-795-775
    • SureCN7985552
    • AC5136
    • SY016292
    • A880148
    • Z1003977844
    • N-(1-tert-butoxycarbonyl-piperidin-4-ylmethyl)-N-benzylamine
    • 195314-72-8
    • DB-363351
    • TERT-BUTYL4-((BENZYLAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE
    • CS-0272823
    • DRTNNOZETCFVNF-UHFFFAOYSA-N
    • AKOS022184182
    • MFCD06410625
    • SCHEMBL7985552
    • MDL: MFCD06410625
    • インチ: InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,16,19H,9-14H2,1-3H3
    • InChIKey: DRTNNOZETCFVNF-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 304.21524
  • どういたいしつりょう: 304.215078140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • PSA: 41.57

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR470398-5g
1-Boc-4-[(benzylamino)methyl]piperidine
195314-72-8
5g
£770.00 2023-09-02
eNovation Chemicals LLC
D256549-5g
1-Boc-4-[(benzylamino)methyl]piperidine
195314-72-8 95%
5g
$715 2024-07-20
Ambeed
A112968-250mg
tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate
195314-72-8 95%
250mg
$58.0 2024-07-28
Ambeed
A112968-1g
tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate
195314-72-8 95%
1g
$155.0 2024-07-28
Apollo Scientific
OR470398-100mg
1-Boc-4-[(benzylamino)methyl]piperidine
195314-72-8
100mg
£53.00 2025-02-20
Ambeed
A112968-100mg
tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate
195314-72-8 95%
100mg
$35.0 2024-07-28
Alichem
A129007990-5g
tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate
195314-72-8 95%
5g
$512.54 2023-09-02
Chemenu
CM180183-5g
tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate
195314-72-8 95%
5g
$489 2023-01-09
Apollo Scientific
OR470398-1g
1-Boc-4-[(benzylamino)methyl]piperidine
195314-72-8
1g
£231.00 2025-02-20
eNovation Chemicals LLC
D256549-5g
1-Boc-4-[(benzylamino)methyl]piperidine
195314-72-8 95%
5g
$715 2025-02-25

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate 関連文献

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylateに関する追加情報

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 195314-72-8, commonly referred to as tert-butyl 4-((benzylamino)methyl)piperidine-1-carboxylate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug delivery systems, bioactive materials, and advanced chemical synthesis. The tert-butyl group attached to the piperidine ring contributes to its stability, while the benzylamino moiety introduces versatility in functionalization.

Recent studies have highlighted the importance of tert-butyl 4-((benzylamino)methyl)piperidine-1-carboxylate in the development of stimuli-responsive materials. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of self-healing polymers, which are highly sought after in industries such as aerospace and electronics. The ability of this molecule to undergo reversible chemical transformations under specific conditions makes it an ideal candidate for such applications.

In the realm of pharmacology, tert-butyl 4-((benzylamino)methyl)piperidine-1-carboxylate has shown promise as a drug carrier. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. A study published in *Advanced Drug Delivery Reviews* revealed that this compound can form nanoparticles with controlled drug release profiles, making it a potential breakthrough in cancer therapy.

The synthesis of tert-butyl 4-((benzylamino)methyl)piperidine-1-carboxylate involves a multi-step process that combines nucleophilic substitution and amide coupling reactions. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach not only enhances efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption.

From a structural perspective, the piperidine ring in this compound plays a crucial role in determining its physical and chemical properties. The nitrogen atom within the ring contributes to hydrogen bonding capabilities, which are essential for its interactions with biological systems. Additionally, the benzylamino group introduces aromaticity, further stabilizing the molecule and enhancing its electronic properties.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of tert-butyl 4-((benzylamino)methyl)piperidine-1-carboxylate under various conditions. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with biomolecules, paving the way for its use in drug design and discovery.

In conclusion, tert-butyl 4-((benzylamino)methyl)piperidine-1-carboxylate (CAS No. 195314-72-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in modern scientific endeavors. As ongoing studies continue to uncover new possibilities, this compound is poised to make significant contributions to fields such as materials science, pharmacology, and beyond.

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